(1R,3R)-3-Fluoro-3-methylcyclohexan-1-ol
Description
Properties
Molecular Formula |
C7H13FO |
|---|---|
Molecular Weight |
132.18 g/mol |
IUPAC Name |
(1R,3R)-3-fluoro-3-methylcyclohexan-1-ol |
InChI |
InChI=1S/C7H13FO/c1-7(8)4-2-3-6(9)5-7/h6,9H,2-5H2,1H3/t6-,7-/m1/s1 |
InChI Key |
DAEZEKSCXAREQQ-RNFRBKRXSA-N |
Isomeric SMILES |
C[C@]1(CCC[C@H](C1)O)F |
Canonical SMILES |
CC1(CCCC(C1)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,3R)-3-Fluoro-3-methylcyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with a suitable cyclohexanone derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Reduction: The carbonyl group is reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on cost-effectiveness, yield, and scalability. Catalytic methods and continuous flow processes are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Various nucleophiles can be used for substitution reactions, including amines, thiols, and alkoxides.
Major Products:
Oxidation Products: Ketones.
Reduction Products: Alcohols and other reduced derivatives.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
Chemistry: (1R,3R)-3-Fluoro-3-methylcyclohexan-1-ol is used as a chiral building block in organic synthesis. Its unique stereochemistry makes it valuable for the synthesis of enantiomerically pure compounds.
Biology: In biological research, this compound can be used to study the effects of fluorinated alcohols on biological systems. Its interactions with enzymes and receptors are of particular interest.
Medicine: The compound has potential applications in the development of pharmaceuticals, particularly in the design of drugs that target specific enzymes or receptors. Its chiral nature can be exploited to develop enantiomerically pure drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various chemical processes and formulations.
Mechanism of Action
The mechanism of action of (1R,3R)-3-Fluoro-3-methylcyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom can influence the compound’s binding affinity and selectivity, while the hydroxyl group can participate in hydrogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Analogues
3-Methylcyclohexanol Isomers
- trans-3-Methylcyclohexanol (CAS 7443-55-2): The trans isomer has the methyl group and hydroxyl group on opposite faces of the cyclohexane ring. This configuration reduces steric hindrance between substituents, leading to lower melting points and higher solubility in nonpolar solvents compared to the cis isomer .
- cis-3-Methylcyclohexanol (CAS 5454-79-5): The cis isomer exhibits greater steric strain due to axial positioning of the methyl group, resulting in higher melting points and reduced solubility in hydrophobic environments .
Key Differences :
Substituent-Modified Analogues
(1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol (CAS 1820746-53-9)
- Substituents: Trifluoromethyl (electron-withdrawing) and amino (electron-donating) groups.
- Impact: The trifluoromethyl group enhances lipophilicity and metabolic resistance, while the amino group enables hydrogen bonding and salt formation, contrasting with the hydroxyl and methyl groups in the target compound .
(1R,3S)-3-Propylcyclohexan-1-ol
- Substituent : A propyl chain replaces fluorine and methyl groups.
3-Ethenyl-3-methyl-6-isopropylcyclohexan-1-ol (CAS 35727-45-8)
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents (Position 3) | Stereochemistry | Key Properties/Effects |
|---|---|---|---|---|
| (1R,3R)-3-Fluoro-3-methylcyclohexan-1-ol | C₇H₁₃FO | -F, -CH₃ | (1R,3R) | High polarity, metabolic stability |
| trans-3-Methylcyclohexanol | C₇H₁₄O | -CH₃ | trans | Low steric strain, higher solubility |
| cis-3-Methylcyclohexanol | C₇H₁₄O | -CH₃ | cis | High steric strain, lower solubility |
| (1R,3S)-3-Amino-1-(trifluoromethyl)cyclohexanol | C₇H₁₂F₃NO | -NH₂, -CF₃ | (1R,3S) | Enhanced lipophilicity, H-bond donor/acceptor |
| (1R,3S)-3-Propylcyclohexan-1-ol | C₉H₁₈O | -C₃H₇ | (1R,3S) | High lipophilicity, steric bulk |
Research Findings and Implications
Stereochemical Influence: The (1R,3R) configuration of the target compound minimizes gauche interactions between substituents, stabilizing its chair conformation. This contrasts with cis-3-methylcyclohexanol, where axial methyl groups increase strain .
Fluorine vs. Other Substituents: Fluorine’s electronegativity enhances dipole moments, improving solubility in polar solvents compared to alkyl-substituted analogues (e.g., 3-propylcyclohexanol) .
Synthetic Challenges: The synthesis of fluorinated cyclohexanols often requires specialized reagents (e.g., Selectfluor®), whereas non-fluorinated analogues (e.g., 3-methylcyclohexanol) are accessible via catalytic hydrogenation or Grignard reactions .
Limitations and Contradictions
- Data Gaps : Empirical data (e.g., melting points, logP values) for this compound are absent in the provided evidence, necessitating extrapolation from structural analogues.
- Naming Ambiguities: Some compounds (e.g., CAS 591-23-1) are listed under multiple registry numbers, highlighting the need for standardized nomenclature .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
